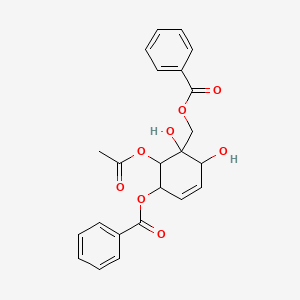
UVARIGRANOL B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of Uvarigranol B is 426.42 . The molecular formula is C23H22O8 . The SMILES representation isCC(O[C@@H]1C@(C@H=O)O)COC(C3=CC=CC=C3)=O=O . Physical And Chemical Properties Analysis
Uvarigranol B is a powder . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen
Identification and Structural Elucidation :
- Uvarigranol A, B, E, and F, along with other polyoxygenated cyclohexenes, were isolated from the roots of Uvaria grandiflora. The structures and absolute configuration of these compounds were established based on spectral, X-ray analysis, and other methodologies (X. Pan, D. Yu, C. H. He, J. Chai, 1997).
Biological and Ecological Effects :
- Studies on UV-B radiation in plants reveal that it triggers changes in secondary metabolites, such as phenolic compounds and flavonoids, which may have implications for both plant and human health. These changes are considered a defense response to harmful UV-B radiation (M. Schreiner, I. Mewis, S. Huyskens-Keil, et al., 2012).
- UV-B-induced secondary metabolites in plants are thought to be part of an adaptive response to environmental stressors and could offer benefits to both plants and humans by enhancing resistance to stress and improving health-promoting properties (G. Jenkins, 2009).
Applications in Agriculture and Human Health :
- UV-B supplements in field conditions can enhance the phenolic and volatile compounds in grapes, which could improve the health properties of grapes and wines. This suggests potential agricultural practices to manipulate UV-B exposure for crop quality enhancement (María-Ángeles Del-Castillo-Alonso, Laura Monforte, R. Tomás-Las-Heras, et al., 2020).
- The use of UV-B lighting in plant factories has been shown to increase phenolic accumulation in plants like sweet basil, indicating that controlled UV-B exposure can be utilized to enhance the nutritional value of aromatic plants (H. Mosadegh, A. Trivellini, A. Ferrante, et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRADBWXYQLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






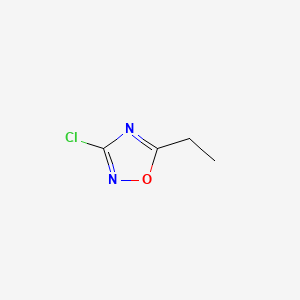
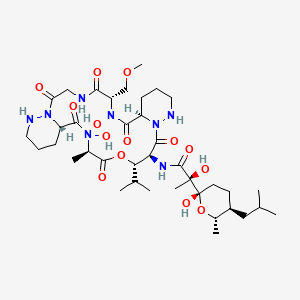
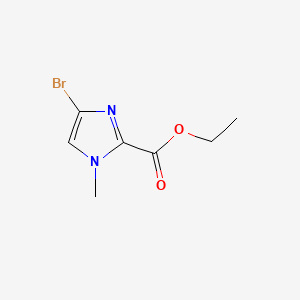

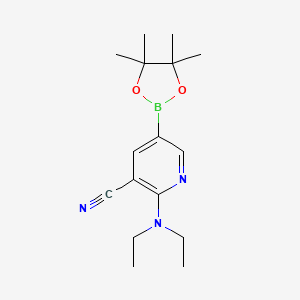
![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)
![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)
